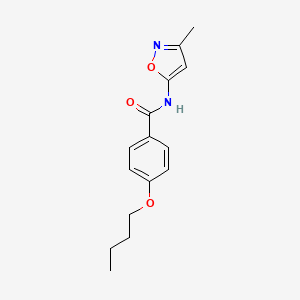

4-butoxy-N-(3-methyl-1,2-oxazol-5-yl)benzamide

Description

4-Butoxy-N-(3-methyl-1,2-oxazol-5-yl)benzamide is a benzamide derivative featuring a butoxy substituent at the para position of the benzene ring and a 3-methyl-1,2-oxazol-5-yl group attached to the amide nitrogen. Its structure combines lipophilic (butoxy) and electron-rich (oxazole) moieties, which influence its physicochemical and biological behavior.

Properties

IUPAC Name |

4-butoxy-N-(3-methyl-1,2-oxazol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c1-3-4-9-19-13-7-5-12(6-8-13)15(18)16-14-10-11(2)17-20-14/h5-8,10H,3-4,9H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAWABLTUJSYJMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=NO2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(3-methyl-1,2-oxazol-5-yl)benzamide typically involves the following steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and amides. For instance, the reaction of 3-methyl-2-butanone with hydroxylamine hydrochloride can yield 3-methyl-1,2-oxazole.

Attachment of the Benzamide Moiety: The benzamide moiety can be introduced through a coupling reaction between the oxazole derivative and a benzoyl chloride derivative in the presence of a base such as triethylamine.

Introduction of the Butoxy Group: The butoxy group can be introduced through an etherification reaction using butanol and a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(3-methyl-1,2-oxazol-5-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzamides or oxazole derivatives.

Scientific Research Applications

4-butoxy-N-(3-methyl-1,2-oxazol-5-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(3-methyl-1,2-oxazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific enzymes, leading to changes in cellular processes. The benzamide moiety can enhance the binding affinity and specificity of the compound towards its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares 4-butoxy-N-(3-methyl-1,2-oxazol-5-yl)benzamide with structurally related benzamide derivatives, focusing on substituent effects, molecular properties, and pharmacological activities.

Substituent Variations on the Amide Nitrogen

Table 1: Comparison of Amide Nitrogen Substituents

Key Observations:

- The 3-methyl-1,2-oxazol-5-yl group (as in the target compound) introduces a compact, electron-rich heterocycle, likely enhancing binding to aromatic interaction sites in biological targets.

- Substitution with 2,4-difluorophenyl (VU 0360172) increases hydrophobicity and may improve blood-brain barrier penetration, relevant to CNS-targeted therapies .

Substituent Variations on the Benzene Ring

Table 2: Benzene Ring Substituent Effects

Key Observations:

- The 4-butoxy group in the target compound contributes to lipophilicity, favoring passive diffusion across biological membranes .

- Methoxy substituents (e.g., MZO-2 in ) may enhance antioxidant or anti-inflammatory effects via electron donation .

- Bulky substituents (e.g., piperidinyl-cyclopentyl in ) could reduce metabolic clearance, extending therapeutic action .

Biological Activity

4-butoxy-N-(3-methyl-1,2-oxazol-5-yl)benzamide is an organic compound belonging to the class of aryloxybenzamides. Its structural features include a benzene ring, a butoxy group, and a 1,2-oxazole ring with a methyl substituent. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 288.35 g/mol. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C16H20N2O2 |

| Molecular Weight | 288.35 g/mol |

| IUPAC Name | This compound |

| SMILES | CCCCC1=NC(=C(NC(=O)C2=CC=CC=C2)C=C1)C(C)=N |

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, potentially affecting metabolic processes.

- Receptor Modulation : It may interact with cellular receptors, altering their activity and influencing signaling pathways related to inflammation and cancer progression.

- Gene Expression : The compound could impact the expression of genes associated with various biological processes, contributing to its therapeutic effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of oxazoles have shown effectiveness against various bacterial strains and fungi.

| Compound Type | Activity |

|---|---|

| Oxazole Derivatives | Antimicrobial |

| Benzamide Derivatives | Antifungal |

Anticancer Properties

Studies have explored the anticancer potential of benzamide derivatives, including those containing oxazole moieties. These compounds have been noted for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various pathways.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it can reduce inflammation markers by inhibiting lipoxygenase activity, which plays a critical role in inflammatory responses.

Study on Lipid Peroxidation

In a study assessing the anti-lipid peroxidation activity of oxazolone derivatives, compounds similar to this compound showed promising results:

| Compound | Lipid Peroxidation Inhibition (%) |

|---|---|

| Compound A | 86.5 |

| Compound B | 83.0 |

| Compound C | 79.0 |

These findings suggest that the compound may effectively protect against oxidative stress.

Toxicity Assessment

A toxicity evaluation was conducted using zebrafish embryos to assess the safety profile of the compound. Results indicated that while some derivatives exhibited low toxicity levels, further studies are needed to establish comprehensive safety data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.